ATP-Independent PPI Inhibition vs. ATP-Competitive Kinase Inhibition
AKCI inhibits IκBα phosphorylation in a manner that is independent of ATP concentration, directly contrasting with the ATP-competitive inhibitor GSK1070916. In an in vitro kinase assay using inactive IκBα and active AURKC protein, AKCI at 25 μM maintained constant inhibitory activity across all tested ATP concentrations. In the same experimental system, GSK1070916 at 10 nM showed inhibitory activity that was inversely proportional to ATP concentration, consistent with its ATP-competitive mechanism [1]. This head-to-head comparison establishes that AKCI and GSK1070916 operate through mutually exclusive inhibitory modes on the same target kinase.
| Evidence Dimension | ATP dependence of IκBα phosphorylation inhibition |
|---|---|
| Target Compound Data | AKCI (25 μM): constant inhibition across all ATP concentrations tested |
| Comparator Or Baseline | GSK1070916 (10 nM): inhibition inversely proportional to ATP concentration |
| Quantified Difference | Qualitatively opposite ATP-response profiles; AKCI inhibition is ATP-independent |
| Conditions | In vitro kinase assay; inactive IκBα + active AURKC protein; Western blotting with anti-phospho-IκBα (Ser32) antibody; various ATP concentrations |
Why This Matters
This demonstrates that AKCI cannot be functionally substituted with ATP-competitive Aurora inhibitors such as GSK1070916; experiments requiring selective blockade of the AURKC–IκBα interaction without disrupting ATP-dependent kinase activity demand AKCI specifically.
- [1] Han EH, Min JY, Yoo SA, Park SJ, Choe YJ, Yun HS, Lee ZW, Jin SW, Kim HG, Jeong HG, Kim HK, Kim ND, Chung YH. A small-molecule inhibitor targeting the AURKC–IκBα interaction decreases transformed growth of MDA-MB-231 breast cancer cells. Oncotarget. 2017 Jun 29;8(41):69691-69708. Figure 6E–F. View Source
